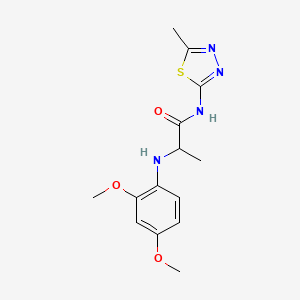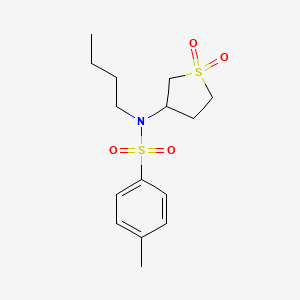![molecular formula C18H17N3O4S B5230941 N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5230941.png)
N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as compound A, is a compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoxazole-containing sulfonamide compounds and has been synthesized using various methods.
作用機序
The mechanism of action of N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Compound A has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation. In addition, it has been found to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B pathway, which is involved in cancer cell growth and inflammation. Furthermore, it has been shown to have antioxidant and free radical scavenging activities, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A in lab experiments is that it has been found to have low toxicity in animal models. In addition, it has been shown to have good solubility in various solvents, which makes it easy to use in experiments. However, one limitation of using this compound A is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, it may be useful to explore the use of this compound A in combination with other drugs to enhance its therapeutic effects. Finally, it may be beneficial to develop more efficient and cost-effective methods for synthesizing this compound A.
合成法
Compound A can be synthesized using various methods. One of the most common methods involves the reaction of 4-methylphenylsulfonyl chloride with 4-amino-3-nitrobenzoic acid to form 4-methylphenylsulfonyl-4-amino-3-nitrobenzoic acid. The nitro group in this N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting this compound is then reacted with 3-chloro-2-hydroxypropionitrile to form N-3-cyano-2-hydroxypropyl-4-methylphenylsulfonyl-4-amino-3-nitrobenzamide. Finally, this this compound is treated with hydroxylamine hydrochloride to form this compound.
科学的研究の応用
Compound A has been found to have potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models. Furthermore, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-3-9-16(10-4-13)26(23,24)21(2)15-7-5-14(6-8-15)18(22)19-17-11-12-25-20-17/h3-12H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYQCABRBSFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5230869.png)

![N-(4-chloro-2-methylphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5230881.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-ethylpiperazine](/img/structure/B5230894.png)
![2-(methylthio)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230908.png)
![2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5230921.png)
![2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5230932.png)

![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230948.png)

![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)